Dexmedetomidine

Beschreibung

Eigenschaften

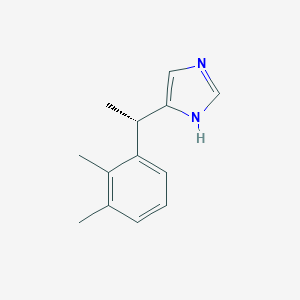

IUPAC Name |

5-[(1S)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHVIMMYOGQXCV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)[C@H](C)C2=CN=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873388 | |

| Record name | Dexmedetomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dexmedetomidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, 1.74e-01 g/L | |

| Record name | Dexmedetomidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexmedetomidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

113775-47-6 | |

| Record name | Dexmedetomidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113775-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexmedetomidine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113775476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexmedetomidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dexmedetomidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXMEDETOMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VB76HONO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dexmedetomidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014771 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of a Highly Selective Alpha-2 Adrenergic Agonist: A Technical Guide to the History and Discovery of Dexmedetomidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history and discovery of dexmedetomidine, a potent and highly selective alpha-2 adrenergic agonist. We delve into the key milestones, from the early exploration of alpha-2 adrenergic compounds to the rational drug design and stereoselective chemistry that led to the isolation of this compound. This document details the pivotal experiments that elucidated its pharmacological profile, including comprehensive methodologies for receptor binding and functional assays. Quantitative data are presented in structured tables for comparative analysis, and complex signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of this significant therapeutic agent.

A Journey from Imidazoles to a Precise Therapeutic Agent: The History of this compound

The development of this compound is a story of incremental innovation in pharmacology, beginning with the exploration of imidazole (B134444) compounds. The journey began in the early 1960s with the synthesis of clonidine , initially investigated as a nasal decongestant. Its unexpected potent antihypertensive and sedative effects opened the door for the development of a new class of drugs targeting the alpha-2 adrenergic receptors.[1] Clonidine, however, had significant limitations due to its relatively low selectivity for the alpha-2 receptor over the alpha-1 receptor.[2]

In the 1980s, the Finnish pharmaceutical company Orion Pharma developed medetomidine , a more potent and selective alpha-2 adrenergic agonist.[1] Medetomidine is a racemic mixture, meaning it contains two enantiomers (mirror-image isomers) in equal amounts: this compound and levomedetomidine.[1] Further research revealed that the desired pharmacological activity—sedation, analgesia, and anxiolysis—resided almost exclusively in the (S)-enantiomer, This compound .[1] The (l)-enantiomer, levomedetomidine, was found to be largely inactive.

This critical discovery led to the resolution of the racemic mixture to isolate the pharmacologically active this compound. This process of isolating a single, active enantiomer is a classic example of rational drug design, aiming to maximize therapeutic effects while minimizing potential side effects associated with the inactive isomer. This compound was approved by the U.S. Food and Drug Administration (FDA) in 1999 for use as a short-term sedative and analgesic in the intensive care unit.

Mechanism of Action: Targeting the Alpha-2 Adrenergic Receptor

This compound exerts its effects by acting as a highly selective and potent agonist at alpha-2 adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) and are found throughout the central and peripheral nervous systems. There are three main subtypes of the alpha-2 adrenergic receptor: α2A, α2B, and α2C. The sedative and analgesic effects of this compound are primarily mediated through its action on α2A receptors in the locus coeruleus of the brainstem.

Activation of the alpha-2 adrenergic receptor by this compound initiates a downstream signaling cascade through its coupling with an inhibitory G-protein (Gi). This leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). The reduction in cAMP levels leads to hyperpolarization of neurons, inhibiting the release of norepinephrine (B1679862) and other neurotransmitters, which results in the characteristic sedative, analgesic, and sympatholytic effects of the drug.

Alpha-2 Adrenergic Receptor Signaling Pathway

Pharmacological Profile: A High Degree of Selectivity

A key feature of this compound is its high selectivity for alpha-2 adrenergic receptors over alpha-1 adrenergic receptors. This selectivity is significantly greater than that of its predecessor, clonidine, and even the racemic mixture, medetomidine. This high selectivity is believed to contribute to its favorable side-effect profile, particularly the reduced incidence of hypertension that can be seen with less selective alpha-2 agonists.

Table 1: Adrenergic Receptor Selectivity of Alpha-2 Agonists

| Compound | α2:α1 Selectivity Ratio | Reference(s) |

|---|---|---|

| This compound | 1620:1 | |

| Medetomidine | 1620:1 | |

| Clonidine | 220:1 |

| Xylazine | 160:1 | |

Table 2: Binding Affinities (Ki, nM) of Medetomidine for Adrenergic Receptors Note: As this compound is the active enantiomer of medetomidine, these values are representative of this compound's high affinity for the alpha-2 receptor.

| Receptor | Radioligand | Ki (nM) | Reference(s) |

| Alpha-2 | [3H]clonidine | 1.08 | |

| Alpha-1 | [3H]prazosin | 1750 |

Key Experimental Protocols in the Characterization of this compound

The pharmacological profile of this compound was established through a series of key in vitro and in vivo experiments. Below are detailed methodologies for two fundamental types of assays used in its characterization.

Radioligand Binding Assay for Alpha-2 Adrenergic Receptor Affinity

This assay is used to determine the binding affinity (Ki) of a test compound for the alpha-2 adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the inhibitory constant (Ki) of this compound for the alpha-2 adrenergic receptor.

-

Materials:

-

Receptor Source: Membranes prepared from cells stably expressing human alpha-2A, alpha-2B, or alpha-2C adrenergic receptor subtypes (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-Rauwolscine or [3H]-clonidine (a selective alpha-2 antagonist and agonist, respectively).

-

Test Compound: this compound, serially diluted.

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled antagonist like phentolamine (B1677648) or yohimbine.

-

Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

-

-

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Receptor membrane preparation (typically 20-50 µg of protein).

-

A fixed concentration of radioligand (e.g., 2.5 nM [3H]-Rauwolscine).

-

Varying concentrations of this compound.

-

For non-specific binding wells, add the non-specific binding control instead of this compound.

-

-

Incubation: Incubate the plate at 25-27°C for 60 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

Radioligand Binding Assay Workflow

Functional Assay: cAMP Accumulation

This assay determines the functional activity of a compound by measuring its effect on the intracellular levels of cyclic AMP (cAMP). As an alpha-2 agonist, this compound is expected to decrease cAMP levels.

-

Objective: To determine the EC50 of this compound for the inhibition of adenylyl cyclase activity.

-

Materials:

-

Cell Line: CHO or HEK293 cells stably expressing a human alpha-2 adrenergic receptor subtype.

-

Stimulating Agent: Forskolin (B1673556) (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Test Compound: this compound, serially diluted.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Instrumentation: Plate reader compatible with the chosen detection kit.

-

-

Procedure:

-

Cell Culture: Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Pre-treatment: Incubate the cells with varying concentrations of this compound for a short period (e.g., 10-15 minutes).

-

Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the negative control) to stimulate cAMP production. Incubate for 15-30 minutes.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. Use non-linear regression to determine the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.

-

Conclusion

The discovery and development of this compound represent a significant advancement in the field of pharmacology, showcasing the power of rational drug design and stereoselective chemistry. By isolating the active enantiomer of medetomidine, researchers were able to produce a highly selective and potent alpha-2 adrenergic agonist with a well-defined mechanism of action. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel compounds targeting the alpha-2 adrenergic system. The journey of this compound from a derivative of an early imidazole compound to a widely used clinical agent serves as a testament to the rigorous scientific inquiry that underpins modern drug development.

References

Early-Stage Research on the Neuroprotective Properties of Dexmedetomidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexmedetomidine (DEX), a highly selective α2-adrenergic receptor agonist, is widely utilized for its sedative and analgesic properties. A growing body of preclinical evidence has illuminated its significant neuroprotective potential across various models of acute brain injury, including ischemic stroke and traumatic brain injury (TBI).[1][2] Early-stage research indicates that this compound confers these protective effects through a multi-modal mechanism, primarily involving the inhibition of neuroinflammation, apoptosis, and oxidative stress.[2][3][4] Key signaling pathways, including the PI3K/Akt and Nrf2 pathways, have been identified as critical mediators of its action. This technical guide synthesizes the foundational preclinical data, details key experimental protocols, and visualizes the core molecular pathways to provide a comprehensive resource for researchers in the field of neuroprotection and drug development.

Core Mechanisms of this compound-Induced Neuroprotection

This compound's neuroprotective effects are not attributed to a single mechanism but rather a network of interconnected pathways initiated by its binding to the α2-adrenoceptor, predominantly the α2A subtype. These downstream effects converge to mitigate the secondary injury cascades that are characteristic of ischemic and traumatic brain injuries.

The primary mechanisms identified in early-stage research include:

-

Anti-Inflammatory Effects: this compound has been shown to suppress neuroinflammation by reducing the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). This is achieved in part by inhibiting key inflammatory signaling pathways like Toll-like receptor 4 (TLR4) and Nuclear Factor kappa-B (NF-κB).

-

Anti-Apoptotic Activity: A crucial component of DEX-induced neuroprotection is the inhibition of programmed cell death (apoptosis). This is mediated through the activation of pro-survival signaling cascades, most notably the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activation of Akt leads to the phosphorylation and inhibition of pro-apoptotic proteins (e.g., Bad) and an increase in the ratio of anti-apoptotic proteins (Bcl-2) to pro-apoptotic proteins (Bax).

-

Reduction of Oxidative Stress: this compound enhances the cellular antioxidant response by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 activation upregulates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which helps to neutralize reactive oxygen species (ROS) generated during brain injury.

-

Inhibition of Excitotoxicity: During ischemic events, excessive glutamate (B1630785) accumulation leads to neuronal death. This compound has been found to upregulate the expression of glutamate transporter-1 (GLT-1) in astrocytes, enhancing the clearance of extracellular glutamate and thereby protecting neurons from excitotoxicity. This effect is also linked to the PI3K/Akt pathway.

Visualized Signaling Pathway

The following diagram illustrates the central role of the α2-adrenoceptor and the divergence into key downstream neuroprotective pathways.

References

- 1. The neuroprotective effect of this compound and its mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The neuroprotective effect of this compound and its mechanism [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. The Current Role of this compound as Neuroprotective Agent: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of Dexmedetomidine on Neuroinflammation in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanisms by which dexmedetomidine, a selective alpha-2 adrenergic agonist, modulates neuroinflammatory processes in various cell models. This document summarizes key quantitative data, provides detailed experimental protocols for reproducing critical findings, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanisms of this compound in Neuroinflammation

This compound exerts its neuroprotective and anti-inflammatory effects primarily through its interaction with α2-adrenoceptors on neurons and glial cells, including microglia and astrocytes. The activation of these receptors initiates a cascade of intracellular events that collectively suppress the neuroinflammatory response. Key mechanisms include the inhibition of pro-inflammatory cytokine production, modulation of microglial polarization, and downregulation of critical inflammatory signaling pathways such as the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and the nucleotide-binding oligomerization domain-like receptor family pyrin domain containing 3 (NLRP3) inflammasome pathways.

Quantitative Effects of this compound on Inflammatory Markers

The following tables summarize the dose-dependent effects of this compound on key inflammatory markers in commonly used in vitro models of neuroinflammation, primarily utilizing lipopolysaccharide (LPS) to induce an inflammatory response in microglial and astrocytic cell lines.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated BV2 Microglia

| This compound Concentration | TNF-α Reduction (%) | IL-1β Reduction (%) | IL-6 Reduction (%) | Reference(s) |

| 1 ng/mL | No significant effect | No significant effect | No significant effect | |

| 10 ng/mL | Significant reduction | Significant reduction | Significant reduction | |

| 100 ng/mL | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction | |

| 0.1 µM | - | - | Significant reduction | [1] |

| 1 µM | Significant reduction | Significant reduction | Significant reduction | [1] |

| 10 µM | Significant reduction | Significant reduction | Significant reduction |

Table 2: Modulation of Microglial Polarization Markers by this compound in LPS-Stimulated BV2 Cells

| This compound Concentration | M1 Marker (iNOS) Reduction | M2 Marker (CD206) Increase | Reference(s) |

| 1 µM | Attenuated LPS-induced increase | Attenuated LPS-induced decrease | |

| 5 µM | Attenuated LPS-induced increase | Attenuated LPS-induced decrease | |

| 10 µM | Attenuated LPS-induced increase | Attenuated LPS-induced decrease |

Table 3: Inhibition of Key Inflammatory Signaling Pathways by this compound

| Pathway Component | Cell Type | This compound Concentration | Observed Effect | Reference(s) |

| TLR4 Expression | BV2 Microglia | 10 ng/mL, 100 ng/mL | Significant inhibition of LPS-induced increase | |

| NF-κB (p65) Nuclear Translocation | Sciatic Nerve | 20 μg/kg (perineural) | Decreased nuclear levels | |

| NF-κB (p65) Phosphorylation | HMC3 Microglia | 1000 nM | Suppressed LPS-induced phosphorylation | |

| NLRP3 Expression | Primary Microglia | Dose-dependent | Reduced LPS and ATP-induced expression | |

| Caspase-1 Activation | Primary Microglia | Dose-dependent | Reduced LPS and ATP-induced activation | |

| IL-1β Maturation | Primary Microglia | Dose-dependent | Reduced LPS and ATP-induced maturation |

Signaling Pathways Modulated by this compound

This compound's anti-inflammatory effects are mediated through complex signaling cascades. The following diagrams illustrate the key pathways involved.

Figure 1: this compound's modulation of the TLR4/NF-κB pathway.

Figure 2: this compound's inhibition of the NLRP3 inflammasome.

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to evaluate the anti-neuroinflammatory effects of this compound in cell culture models.

LPS-Induced Neuroinflammation in BV2 Microglia

This protocol describes the induction of an inflammatory response in the BV2 microglial cell line using LPS.

Figure 3: Experimental workflow for LPS stimulation of BV2 cells.

Protocol Steps:

-

Cell Seeding: Seed BV2 microglia cells at a density of 6.25 × 10^4 cells/cm^2 in 96-well plates.

-

Incubation: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of, for example, 100 ng/mL for 24 hours.

-

Sample Collection:

-

Collect the cell culture supernatant for cytokine analysis by ELISA.

-

Lyse the cells for protein analysis by Western blot.

-

Extract total RNA for gene expression analysis by qPCR.

-

Western Blot for NLRP3 and TLR4

This protocol outlines the general steps for detecting NLRP3 and TLR4 protein levels.

-

Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Load 10-25 µg of total protein per lane on an 8-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for at least 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against NLRP3 or TLR4 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection reagent.

ELISA for TNF-α and IL-1β

This protocol provides a general outline for quantifying pro-inflammatory cytokines in cell culture supernatants.

-

Plate Coating: Coat a 96-well plate with a capture antibody specific for TNF-α or IL-1β overnight at 4°C.

-

Blocking: Block the plate with an appropriate blocking buffer for 1 hour at room temperature.

-

Sample and Standard Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Add a biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

-

Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Absorbance Reading: Read the absorbance at 450 nm using a microplate reader.

Conclusion

This compound demonstrates significant potential in modulating neuroinflammation in various cell models. Its multifaceted mechanism of action, involving the suppression of pro-inflammatory cytokines, promotion of an anti-inflammatory microglial phenotype, and inhibition of key inflammatory signaling pathways, underscores its therapeutic promise for neuroinflammatory and neurodegenerative diseases. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate and harness the anti-neuroinflammatory properties of this compound. Future studies should focus on translating these in vitro findings to more complex in vivo models to fully elucidate its clinical utility.

References

Understanding the sedative versus analgesic properties of dexmedetomidine at a molecular level.

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Dexmedetomidine, a potent and highly selective α2-adrenergic receptor agonist, has garnered significant attention for its unique sedative and analgesic properties, which are accompanied by minimal respiratory depression. This technical guide provides a comprehensive exploration of the molecular mechanisms that differentiate its sedative and analgesic effects. We delve into the receptor binding kinetics, downstream signaling cascades, and the neuroanatomical circuits involved. This document synthesizes quantitative data from key studies into comparative tables and offers detailed experimental protocols for the assays discussed, aiming to equip researchers and drug development professionals with a thorough understanding of this compound's molecular pharmacology.

Introduction

This compound is the pharmacologically active S-enantiomer of medetomidine (B1201911) and exhibits a high affinity for α2-adrenergic receptors, with a selectivity ratio of 1620:1 for α2 over α1 receptors.[1] This high selectivity is fundamental to its clinical profile, which includes sedation, anxiolysis, and analgesia.[1] Unlike traditional sedatives that often target GABAergic systems, this compound's mechanism of action offers a distinct advantage in maintaining a state of "cooperative sedation" where patients remain easily arousable.[1] This guide will dissect the molecular underpinnings of its sedative versus analgesic actions, providing a granular view for advanced research and development.

Receptor Binding and Subtype Selectivity

The sedative and analgesic effects of this compound are primarily mediated through its interaction with the three subtypes of the α2-adrenoceptor: α2A, α2B, and α2C. The differential expression and function of these subtypes in various parts of the central nervous system contribute to the distinct pharmacological effects of this compound.

Binding Affinities

This compound demonstrates a high binding affinity for all three α2-adrenoceptor subtypes, with a particular preference for the α2A subtype, which is predominantly responsible for its sedative and analgesic properties.[2] The binding affinities (Ki values) from radioligand binding assays are summarized in the table below.

| Receptor Subtype | Ligand | Ki (nM) | Source |

| Human α2A | This compound | 1.3 | [1] |

| Human α2B | This compound | 1.8 | |

| Human α2C | This compound | 1.1 |

Molecular Mechanism of Sedation

The sedative effects of this compound are primarily attributed to its action on α2A-adrenoceptors located in the locus coeruleus (LC), a nucleus in the pons responsible for regulating wakefulness and arousal.

Signaling Pathway in the Locus Coeruleus

Activation of presynaptic α2A-adrenoceptors on noradrenergic neurons in the LC by this compound triggers a cascade of intracellular events that lead to neuronal hyperpolarization and a reduction in norepinephrine (B1679862) release. This process effectively dampens the activity of the ascending arousal system.

-

G-protein Activation: this compound binding to the α2A-adrenoceptor promotes the exchange of GDP for GTP on the αi subunit of the heterotrimeric G-protein.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits directly bind to and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.

-

Neuronal Hyperpolarization: The opening of GIRK channels allows for the efflux of potassium ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal firing.

This compound-induced sedative signaling pathway in the locus coeruleus.

Molecular Mechanism of Analgesia

The analgesic properties of this compound are mediated by the activation of α2A-adrenoceptors in the dorsal horn of the spinal cord. This activation leads to a reduction in the transmission of nociceptive signals.

Signaling Pathway in the Spinal Cord

In the spinal cord, this compound acts on both presynaptic and postsynaptic α2A-adrenoceptors to produce analgesia.

-

Presynaptic Inhibition: Activation of presynaptic α2A-adrenoceptors on the terminals of primary afferent neurons inhibits the release of nociceptive neurotransmitters such as substance P and glutamate. This is achieved through the inhibition of voltage-gated calcium channels by the Gβγ subunits of the Gi/o protein.

-

Postsynaptic Hyperpolarization: Activation of postsynaptic α2A-adrenoceptors on second-order neurons in the dorsal horn leads to hyperpolarization via the activation of GIRK channels, similar to the mechanism in the locus coeruleus. This hyperpolarization makes the neurons less likely to fire in response to painful stimuli.

This compound-induced analgesic signaling in the spinal cord.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the molecular mechanisms of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for α2-adrenoceptor subtypes.

-

Materials:

-

Cell membranes expressing recombinant human α2A, α2B, or α2C adrenoceptors.

-

Radioligand (e.g., [3H]-clonidine).

-

This compound solutions of varying concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound in binding buffer.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by this compound.

-

Materials:

-

Cell membranes expressing the α2-adrenoceptor of interest.

-

[35S]GTPγS.

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

-

GDP.

-

-

Procedure:

-

Pre-incubate cell membranes with GDP to ensure G-proteins are in their inactive state.

-

Incubate the membranes with varying concentrations of this compound and a fixed concentration of [35S]GTPγS in the assay buffer.

-

Allow the binding to proceed for a defined period (e.g., 60 minutes at 30°C).

-

Separate bound from free [35S]GTPγS by filtration.

-

Quantify the amount of bound [35S]GTPγS by scintillation counting.

-

Plot the data to determine the EC50 and maximal effect (Emax) of this compound.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effects of this compound on the electrical properties of individual neurons, such as those in the locus coeruleus.

-

Materials:

-

Brain slice preparation containing the locus coeruleus.

-

Artificial cerebrospinal fluid (aCSF).

-

Patch pipettes filled with intracellular solution.

-

Patch-clamp amplifier and data acquisition system.

-

This compound solution.

-

-

Procedure:

-

Prepare acute brain slices from a rodent.

-

Identify locus coeruleus neurons under a microscope.

-

Form a high-resistance seal between a patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record baseline neuronal activity (e.g., resting membrane potential, firing rate).

-

Perfuse the brain slice with aCSF containing this compound at various concentrations.

-

Record the changes in neuronal activity in response to this compound.

-

Logical workflow of key experiments to study this compound's molecular pharmacology.

In Vivo Microdialysis

This technique allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals.

-

Materials:

-

Microdialysis probe.

-

Stereotaxic apparatus.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

HPLC with electrochemical detection.

-

-

Procedure:

-

Surgically implant a microdialysis probe into the locus coeruleus of an anesthetized animal using a stereotaxic frame.

-

Allow the animal to recover from surgery.

-

On the day of the experiment, perfuse the probe with aCSF at a slow, constant rate.

-

Collect dialysate samples at regular intervals.

-

Administer this compound (e.g., via intraperitoneal injection).

-

Continue collecting dialysate samples to measure changes in norepinephrine levels.

-

Analyze the norepinephrine content of the dialysate samples using HPLC-ED.

-

c-Fos Immunohistochemistry

This method is used to map neuronal activation in the brain following drug administration.

-

Materials:

-

Animal model (e.g., rat or mouse).

-

This compound.

-

Perfusion solutions (saline, paraformaldehyde).

-

Vibratome or cryostat.

-

Primary antibody against c-Fos protein.

-

Biotinylated secondary antibody.

-

Avidin-biotin-peroxidase complex (ABC).

-

DAB substrate.

-

Microscope.

-

-

Procedure:

-

Administer this compound or saline (control) to the animals.

-

After a set time (e.g., 2 hours), perfuse the animals with saline followed by paraformaldehyde to fix the brain tissue.

-

Dissect the brain and post-fix it in paraformaldehyde.

-

Section the brain using a vibratome or cryostat.

-

Incubate the brain sections with the primary anti-c-Fos antibody.

-

Incubate with the biotinylated secondary antibody.

-

Incubate with the ABC reagent.

-

Develop the color reaction with the DAB substrate.

-

Mount the sections on slides, dehydrate, and coverslip.

-

Analyze the distribution and density of c-Fos-positive cells in different brain regions under a microscope.

-

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of this compound.

Table 1: Receptor Binding and G-Protein Activation

| Parameter | Receptor Subtype | Value | Units | Reference |

| Ki | α2A | 1.3 | nM | |

| α2B | 1.8 | nM | ||

| α2C | 1.1 | nM | ||

| EC50 (GTPγS) | α2A | 3.97 | nM |

Table 2: Electrophysiological and Neurochemical Effects

| Parameter | Brain Region | Effect | Value | Units | Reference |

| Neuronal Firing | Locus Coeruleus | Inhibition (EC50) | 0.92 | nM | |

| Membrane Potential | Locus Coeruleus | Hyperpolarization | ~13 | mV | |

| Norepinephrine Release | Locus Coeruleus | Inhibition (EC50) | 3.97 | nM | |

| Plasma Norepinephrine | - | Reduction | up to 92 | % |

Conclusion

The sedative and analgesic properties of this compound, while both originating from its agonism at α2-adrenoceptors, are mediated through distinct neuroanatomical and molecular pathways. Sedation is primarily driven by the inhibition of noradrenergic neurons in the locus coeruleus, leading to a state of arousable unconsciousness. In contrast, analgesia results from the suppression of nociceptive signaling in the spinal cord. A thorough understanding of these divergent mechanisms at the molecular level is crucial for the rational design of future α2-adrenoceptor agonists with improved therapeutic profiles, potentially separating the desired analgesic effects from sedation. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this important class of drugs.

References

Preliminary studies on dexmedetomidine's impact on synaptic plasticity.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preliminary yet significant findings on the impact of dexmedetomidine (DEX), a highly selective α2-adrenergic receptor agonist, on synaptic plasticity. The following sections provide a comprehensive overview of the quantitative data from key studies, detailed experimental methodologies, and a visual representation of the core signaling pathways involved. This document is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting synaptic function.

Quantitative Data Summary

The following tables summarize the quantitative findings from studies investigating the effects of this compound on various parameters of synaptic plasticity, including Long-Term Potentiation (LTP) and miniature excitatory/inhibitory postsynaptic currents (mEPSCs/mIPSCs).

Table 1: Effect of this compound on Long-Term Potentiation (LTP)

| Study Focus | Animal Model | Brain Region | DEX Concentration/Dose | Key Findings | Reference |

| In vivo LTP Suppression | Adult Rats | Hippocampal CA1 | 30 µg/kg and 100 µg/kg (intraperitoneal) | Sedative doses of DEX impaired the induction of hippocampal LTP. The Area Under the Curve (AUC) of the population spike amplitude was significantly lower in DEX-treated groups compared to the vehicle group. Vehicle: 8.81 ± 0.49; DEX 30 µg/kg: 6.02 ± 0.99; DEX 100 µg/kg: 5.10 ± 0.43.[1] | [1] |

| Propofol-Induced Deficits | P30 Rats | Hippocampus | 20 µg/kg | Pre-treatment with DEX recovered propofol-impaired synaptic plasticity.[2] | [2] |

| Ischemia-Induced LTP | Rat Hippocampal Slices | CA1 | 10µM | DEX reduced post-ischemic LTP (i-LTP) by activating α2 receptors. | [3] |

Table 2: Effect of this compound on Miniature Postsynaptic Currents

| Study Focus | Animal Model | Neuron Type | DEX Concentration | Effect on mEPSCs | Effect on mIPSCs | Reference |

| LPS-Induced Neuronal Dysfunction | Cultured Hippocampal Neurons | Hippocampal Neurons | Not specified | Reversed LPS-induced decrease in mEPSC amplitude and frequency. DEX alone increased mEPSC amplitude and frequency. | Not Measured | |

| Analgesic Mechanisms | In vivo Rats | Superficial Dorsal Horn Neurons | 1 µg/kg | No change in frequency or amplitude of mEPSCs in the presence of TTX. | Not Measured | |

| Cortical GABAergic Signaling | Mice | Layer 5 Pyramidal Neurons (Primary Somatosensory Cortex) | 10 µM | Not Measured | No significant alteration in mIPSC frequency or amplitude. Prolonged the decay time of mIPSCs. |

Experimental Protocols

This section details the methodologies employed in the cited studies to investigate the effects of this compound on synaptic plasticity.

In Vivo Electrophysiology for LTP Recording

Objective: To evaluate the effect of systemically administered this compound on hippocampal LTP in anesthetized rats.

Animal Preparation:

-

Adult male Sprague-Dawley rats were used.

-

Animals were anesthetized, and a cannula was placed for drug administration.

Surgical Procedure:

-

A recording electrode was implanted in the CA1 region of the hippocampus.

-

A stimulating electrode was placed to activate the Schaffer collateral pathway.

Electrophysiological Recording:

-

Baseline field excitatory postsynaptic potentials (fEPSPs) were recorded.

-

This compound (3, 10, 30, or 100 μg/kg) or saline was administered intraperitoneally.

-

20 minutes after drug administration, high-frequency stimulation (HFS) was delivered to induce LTP.

-

Post-HFS fEPSPs were recorded for at least 60 minutes.

-

The amplitude of the population spike was measured, and the data were analyzed by calculating the area under the curve (AUC) from 10 to 60 minutes post-HFS.

In Vitro Brain Slice Electrophysiology

Objective: To assess the direct effects of this compound on synaptic transmission and plasticity in isolated brain slices.

Slice Preparation:

-

Animals (e.g., rats or mice) were anesthetized and decapitated.

-

The brain was rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).

-

Coronal or sagittal slices (typically 300-400 µm thick) containing the hippocampus or other regions of interest were prepared using a vibratome.

-

Slices were allowed to recover in oxygenated ACSF at room temperature for at least 1 hour before recording.

Recording Configuration:

-

Slices were transferred to a recording chamber continuously perfused with oxygenated ACSF.

-

Whole-cell patch-clamp or field potential recordings were performed.

-

For whole-cell recordings, glass micropipettes filled with an internal solution were used to patch onto individual neurons.

-

For field recordings, a recording electrode was placed in the dendritic or somatic layer to record population responses.

Pharmacological Application:

-

This compound and other pharmacological agents were bath-applied by adding them to the perfusing ACSF at known concentrations.

Data Acquisition and Analysis:

-

Synaptic responses were evoked by electrical stimulation of afferent pathways.

-

Parameters such as mEPSC/mIPSC frequency and amplitude, or the slope and amplitude of fEPSPs were measured and analyzed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in this compound's modulation of synaptic plasticity and a typical experimental workflow for studying these effects.

This compound-Modulated Signaling Pathways

This compound, primarily through its action on α2-adrenergic receptors, influences several downstream signaling cascades that are critical for synaptic plasticity.

Caption: this compound's signaling cascades impacting synaptic plasticity.

Experimental Workflow for In Vitro Electrophysiology

The following diagram outlines a typical workflow for investigating the effects of this compound on synaptic plasticity in brain slices.

Caption: Workflow for in vitro synaptic plasticity experiments.

Discussion of Signaling Pathways

Preliminary studies suggest that this compound's influence on synaptic plasticity is multifaceted, involving the modulation of several key intracellular signaling pathways.

-

cAMP/PKA/CREB Pathway: this compound, by activating α2-adrenergic receptors coupled to Gi proteins, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. However, some studies also report activation of the PKA/CREB pathway through β2 adrenergic receptors, which can be modulated by this compound. The transcription factor CREB is a crucial regulator of gene expression required for long-lasting forms of synaptic plasticity. This compound has been shown to protect against postoperative cognitive dysfunction by up-regulating the cAMP-PKA-CREB signaling pathway.

-

ERK/MAPK Pathway: The extracellular signal-regulated kinase (ERK) pathway is another critical cascade in synaptic plasticity. This compound has been shown to increase the phosphorylation of ERK1 and 2. This effect may be, in part, independent of α2-adrenoceptor activation and potentially involve imidazoline receptors. The ERK pathway can be activated by various upstream signals, including those initiated by neurotrophins and neurotransmitter receptors, and it plays a significant role in both the induction and maintenance of LTP. This compound's regulation of the NR2B/ERK signaling pathway has also been implicated in its neuroprotective effects.

-

BDNF/TrkB Signaling: Brain-Derived Neurotrophic Factor (BDNF) and its receptor, TrkB, are pivotal for neuronal survival, growth, and synaptic plasticity. This compound has been reported to increase the expression of BDNF. The activation of the BDNF/TrkB pathway is a key downstream event of CREB activation and is essential for the structural and functional changes that underlie long-term memory. Studies have shown that this compound can alleviate cognitive impairment by modulating the BDNF/TrkB/CREB signaling pathway.

References

- 1. This compound suppresses long-term potentiation in the hippocampal CA1 field of anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Improves Learning Functions in Male Rats Modeling Cognitive Impairment by Modulating the BDNF/TrkB/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound promotes the recovery of the field excitatory postsynaptic potentials (fEPSPs) in rat hippocampal slices exposed to oxygen-glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dissolving Dexmedetomidine for In Vivo Rodent Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexmedetomidine is a potent and highly selective α2-adrenergic agonist widely used in veterinary medicine and animal research to induce sedation, analgesia, and anxiolysis. For in vivo studies in rodents, proper preparation of this compound solutions is critical to ensure accurate dosing, bioavailability, and experimental reproducibility. This document provides detailed protocols for dissolving and preparing this compound hydrochloride for administration in mice and rats.

This compound hydrochloride is the water-soluble salt form of this compound and is the preferred form for in vivo research due to its high solubility in aqueous vehicles.[1][2] The most common vehicle for administering this compound to rodents is sterile 0.9% sodium chloride solution (saline).

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound hydrochloride relevant to its preparation for in vivo studies.

Table 1: Solubility of this compound Hydrochloride

| Solvent | Solubility | Reference |

| Water | Freely soluble; up to 100 mM | [1] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Approx. 2 mg/mL | [3] |

| Dimethyl Sulfoxide (DMSO) | Up to 100 mM; approx. 25 mg/mL | |

| Ethanol | Approx. 30 mg/mL |

Table 2: Stability of this compound Hydrochloride in 0.9% Sodium Chloride

| Concentration | Storage Conditions | Duration | Stability | Reference |

| 4, 8, 12, 20 µg/mL | 23 ± 2 °C in PVC bags | 48 hours | >97% of initial concentration remaining | |

| 4 µg/mL | 20–25 °C in polypropylene (B1209903) syringes | 48 hours | <10% loss of drug concentration | |

| 4 µg/mL | 5 °C (refrigerated) in polypropylene syringes | 14 days | <5% loss of drug concentration | |

| 200 µg/50 mL (4 µg/mL) | Room temperature in PVC and non-PVC bags | 48 hours | Stable (>90% of original concentration) | |

| 200 µg/50 mL (4 µg/mL) | Refrigerated in PVC and non-PVC bags | 14 days | Stable (>90% of original concentration) |

Experimental Protocols

Preparation of this compound Solution from Powder

This protocol describes the preparation of a stock solution and subsequent working solutions of this compound hydrochloride from a powdered form.

Materials:

-

This compound hydrochloride powder

-

Sterile 0.9% sodium chloride (saline) solution

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound hydrochloride powder based on the desired concentration and final volume of the stock solution.

-

Weigh the powder accurately using an analytical balance in a sterile environment.

-

Transfer the powder to a sterile microcentrifuge tube or vial.

-

Add the calculated volume of sterile 0.9% saline to the tube.

-

Vortex the solution until the powder is completely dissolved. This compound hydrochloride is freely soluble in water-based solutions.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter if sterility is a concern.

-

Prepare working solutions by diluting the stock solution with sterile 0.9% saline to the desired final concentration for injection. For example, to prepare a 4 µg/mL solution, you can dilute a 100 µg/mL stock solution.

-

Store the stock and working solutions appropriately. For short-term storage (up to 48 hours), solutions can be kept at room temperature. For longer-term storage (up to 14 days), store at 5°C.

Preparation of this compound Solution from a Commercial Concentrate

This protocol describes the dilution of a commercially available sterile this compound solution.

Materials:

-

Commercial this compound hydrochloride injection (e.g., 100 mcg/mL or 500 mcg/mL)

-

Sterile 0.9% sodium chloride (saline) solution

-

Sterile syringes and needles

-

Sterile vials

Procedure:

-

Determine the desired final concentration and volume of the this compound solution for your experiment.

-

Using a sterile syringe and needle, withdraw the calculated volume of the commercial this compound concentrate.

-

Transfer the concentrate to a sterile vial containing the appropriate volume of sterile 0.9% saline. For example, to prepare 50 mL of a 4 µg/mL solution from a 100 µg/mL concentrate, add 2 mL of the concentrate to 48 mL of saline.

-

Gently mix the solution.

-

Label the vial with the final concentration and date of preparation.

-

Store the diluted solution as described in the previous protocol.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Solution Preparation

Caption: Workflow for preparing this compound solution for in vivo studies.

Signaling Pathway of this compound

Caption: Simplified signaling pathway of this compound via the α2-adrenergic receptor.

Important Considerations

-

Aseptic Technique: Always use sterile techniques when preparing solutions for injection to prevent contamination.

-

Dosage: The appropriate dose of this compound for rodents can vary depending on the species, strain, age, and desired level of sedation. It is often used in combination with other agents like ketamine. Consult relevant literature and institutional guidelines for appropriate dosing regimens.

-

Reversal: The sedative and analgesic effects of this compound can be reversed with an α2-adrenergic antagonist such as atipamezole. The use of a reversal agent is often recommended to facilitate recovery, especially after prolonged procedures.

-

Solution Appearance: Prepared solutions of this compound should be clear and colorless. Do not use if there is any precipitation or discoloration.

-

pH: The pH of commercial this compound solutions is typically between 4.5 and 7.0.

-

Incompatibility: this compound has been shown to be incompatible with amphotericin B and diazepam. Do not co-administer through the same intravenous line.

References

Optimal Dosage of Dexmedetomidine for Prolonged Sedation in Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dexmedetomidine for prolonged sedation in rats for research purposes. This document outlines optimal dosage strategies, detailed experimental protocols, and the underlying signaling pathways of this compound's sedative action.

This compound, a highly selective alpha-2 adrenergic receptor agonist, offers dose-dependent sedation and analgesia with minimal respiratory depression, making it a valuable tool for various research applications requiring prolonged sedation, such as imaging studies, surgical procedures, and neurological monitoring.[1][2] Achieving an optimal and stable plane of sedation is critical for animal welfare and the acquisition of reliable experimental data.

I. Dosage and Administration for Prolonged Sedation

The optimal dosage of this compound for prolonged sedation in rats typically involves a combination of an initial loading dose to induce sedation, followed by a continuous infusion to maintain a stable sedative state. The precise dosage can vary based on the rat strain, age, and the required depth of sedation.

Table 1: Recommended this compound Dosages for Prolonged Sedation in Rats

| Administration Route | Loading Dose (Bolus) | Continuous Infusion Rate | Duration | Notes |

| Intravenous (IV) | 10 µg/kg (over 5-10 minutes)[3] | 10 µg/kg/hr[3] | Up to 90 minutes | Often used in combination with other agents like propofol (B549288) for longer procedures.[3] |

| Intraperitoneal (IP) | 0.15 mg/kg | 0.015–0.020 mg/kg/hr (via subcutaneous pump) | 1.5 - 2 hours | Can be supplemented with low-dose isoflurane (B1672236) to enhance muscle relaxation. |

| Subcutaneous (SC) | Not typically used for initial induction of prolonged sedation. | 100 µg/kg/hr, increased to 300 µg/kg/hr after 1.5-2.5 hours | Up to 6 hours | A step-up infusion protocol can achieve a prolonged and stable level of sedation. |

| Combination Therapy (IP) | Ketamine (75 mg/kg) + this compound (0.25-0.5 mg/kg) | Not applicable for continuous infusion in this combination. | Approx. 120 minutes | Provides surgical anesthesia. The this compound dose can be reduced if a pre-medication with an opioid is used. |

| Combination Therapy (IP) | This compound (0.09-0.12 mg/kg) + Midazolam (15-20 mg/kg) | Not applicable for continuous infusion in this combination. | Over 60 minutes | This combination enhances the analgesic effects of this compound. |

II. Experimental Protocols

A. Protocol for Prolonged Sedation via Continuous Subcutaneous Infusion

This protocol is adapted from studies demonstrating stable, long-term sedation suitable for imaging or metabolic studies.

Materials:

-

This compound hydrochloride

-

Sterile saline for dilution

-

Osmotic minipump or syringe pump

-

Surgical tools for subcutaneous implantation of the pump/catheter

-

Monitoring equipment (e.g., pulse oximeter, rectal thermometer)

Procedure:

-

Animal Preparation: Acclimate rats to the housing conditions for at least 48 hours prior to the experiment. Fasting is generally not required for rats, but if necessary, it should be limited to 2-3 hours.

-

Initial Sedation: Induce sedation with an initial intraperitoneal (IP) or subcutaneous (SC) injection of this compound or a combination of this compound and ketamine.

-

Pump Implantation/Catheter Placement: Once the rat is sedated, surgically implant a pre-filled osmotic minipump subcutaneously in the dorsal scapular region. Alternatively, place a subcutaneous catheter connected to a syringe pump.

-

Initiation of Continuous Infusion:

-

For a stepped infusion protocol, begin with a constant infusion rate of 100 µg/kg/hr.

-

After 1.5 to 2.5 hours, increase the infusion rate to 300 µg/kg/hr to maintain a stable plane of sedation for up to 6 hours.

-

-

Monitoring: Continuously monitor the rat's physiological parameters, including respiratory rate (normal undisturbed: 70-110/min), heart rate (normal: 260-500/min), and body temperature (normal: 35.9-37.5°C). Maintain body temperature using a heating pad. Assess the depth of anesthesia by checking for the loss of the pedal withdrawal reflex (toe pinch).

-

Recovery: Once the experiment is complete, discontinue the infusion. If necessary, the effects of this compound can be reversed with atipamezole (B1667673) (1 mg/kg SC). Provide supportive care during the recovery period, including warmth and monitoring.

B. Protocol for Prolonged Sedation via Intravenous Infusion

This protocol is suitable for shorter durations of prolonged sedation, often used in conjunction with other anesthetics.

Materials:

-

This compound hydrochloride

-

Sterile saline for dilution

-

Syringe pump

-

Intravenous catheterization supplies (e.g., 24G catheter)

-

Monitoring equipment

Procedure:

-

Animal Preparation: As described in Protocol A.

-

Catheterization: Anesthetize the rat briefly with isoflurane to place an intravenous catheter, typically in the tail vein.

-

Loading Dose: Administer a loading dose of 10 µg/kg of this compound via the IV catheter over 5-10 minutes using a syringe pump.

-

Maintenance Infusion: Immediately following the loading dose, begin a continuous intravenous infusion at a rate of 10 µg/kg/hr.

-

Monitoring: Continuously monitor physiological parameters as described in Protocol A.

-

Recovery: Discontinue the infusion and provide supportive care. Reversal with atipamezole can be administered if needed.

III. Visualization of Experimental Workflow and Signaling Pathway

A. Experimental Workflow for Prolonged Sedation

Caption: Experimental workflow for achieving prolonged sedation in rats.

B. This compound Signaling Pathway

This compound exerts its sedative and analgesic effects by acting as a highly selective agonist for alpha-2 adrenergic receptors, which are G-protein coupled receptors.

Caption: this compound's intracellular signaling cascade.

The binding of this compound to the alpha-2 adrenergic receptor activates an inhibitory G-protein (Gi). This leads to the inhibition of adenylate cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The activated Gi protein also leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux, and the inhibition of voltage-gated calcium channels, reducing calcium influx. The cumulative effect of these actions is hyperpolarization of the neuron, leading to a decrease in neuronal firing in key areas of the brain, such as the locus coeruleus, which is crucial for maintaining wakefulness. This reduction in neuronal excitability produces the sedative and analgesic effects of this compound.

References

Application Notes and Protocols for Continuous Intravenous Infusion of Dexmedetomidine in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dexmedetomidine, a highly selective alpha-2 adrenergic receptor agonist, is widely utilized in veterinary and human medicine for its sedative, analgesic, and anxiolytic properties.[1] In preclinical research, continuous intravenous (IV) infusion of this compound is a valuable technique for maintaining a stable plane of sedation and/or analgesia for various procedures, including surgery, imaging studies, and intensive care modeling. These application notes provide detailed protocols for the continuous IV infusion of this compound in common preclinical models, summarize key quantitative data, and illustrate the relevant signaling pathways and experimental workflows.

Data Presentation

Table 1: Recommended Continuous Intravenous Infusion Rates of this compound in Various Preclinical Models

| Preclinical Model | Bolus Dose (IV) | Continuous Infusion Rate (IV) | Experimental Context | Reference(s) |

| Rat | 0.018 mg/kg (IP) | 0.018 mg/kg/h | Resting-state fMRI (with low-dose isoflurane) | [2] |

| 100 µg/kg/h | 100-300 µg/kg/h | fMRI studies | [3] | |

| 2.0, 4.0, or 10.0 µg/kg | 2.0, 4.0, or 10.0 µg/kg/h | Sedation and analgesia evaluation | ||

| Mouse | 0.05 mg/kg (IP) | 0.025 mg/kg/h (IP) | fMRI studies | [4] |

| Dog | 5 µg/kg | 1, 2, or 3 µg/kg/h | Adjunct to isoflurane (B1672236) anesthesia for surgery | |

| 0.5 µg/kg | 0.5 µg/kg/h | Adjunct to isoflurane, reduced MAC by 18% | [5] | |

| 3 µg/kg | 3 µg/kg/h | Adjunct to isoflurane, reduced MAC by 59% | ||

| N/A | 1 µg/kg/h | Prolongation of nerve block | ||

| 25 µg/m² | 25 µg/m²/h | Adjunct to propofol (B549288) or isoflurane anesthesia | ||

| Pig | N/A | 4-6 µg/kg/h | TIVA with midazolam and ketamine for assisted spontaneous breathing | |

| Non-Human Primate (Cynomolgus Macaque) | 0.02 mg/kg (IM) with ketamine | 0.012 mg/kg/h | Adjunct to thiopental (B1682321) anesthesia for intracranial surgery |

Note: Dosages and infusion rates may require adjustment based on the specific strain, age, and health status of the animal, as well as the depth of sedation required.

Table 2: Pharmacokinetic Parameters of this compound in Preclinical Models

| Preclinical Model | Clearance | Volume of Distribution (Vd) | Elimination Half-life (t½) | Reference(s) |

| Dog | 8.0 ± 1.6 mL/min/kg | 371 ± 72 mL/kg (steady state) | 36 ± 6 minutes (IV) | |

| 5.46 ± 0.41 mL/min/kg | 146.19 ± 21.04 mL/kg (steady state) | 28.28 ± 6.14 minutes | ||

| N/A | N/A | ~0.46 hours (during 24h CRI) |

Experimental Protocols

Protocol 1: Continuous Intravenous Infusion of this compound in Rodent Models (Rat/Mouse) for Sedation

1. Materials:

-

This compound hydrochloride (veterinary or pharmaceutical grade)

-

Sterile saline (0.9% sodium chloride)

-

Syringe pump

-

Intravenous catheter (size appropriate for the animal)

-

Animal scale

-

Heating pad

-

Monitoring equipment (pulse oximeter, rectal temperature probe)

2. Animal Preparation:

-

Weigh the animal accurately to calculate the correct dosage.

-

Induce anesthesia using a short-acting inhalant anesthetic (e.g., isoflurane) to facilitate catheter placement.

-

Place an IV catheter in a suitable vein (e.g., tail vein, saphenous vein). Secure the catheter in place.

-

Place the animal on a heating pad to maintain body temperature.

-

Attach monitoring equipment to continuously measure heart rate, oxygen saturation, and body temperature.

3. Drug Preparation and Infusion:

-

Dilute this compound to the desired concentration with sterile saline. A common final concentration for infusion is 4 µg/mL.

-

Calculate the required bolus dose and continuous infusion rate based on the animal's weight and the desired level of sedation (refer to Table 1).

-

Draw the calculated bolus dose into a separate syringe.

-

Load the diluted this compound solution into the syringe for the infusion pump.

-

Administer the IV bolus dose slowly over 5-10 minutes.

-

Immediately following the bolus, start the continuous infusion using the syringe pump at the calculated rate.

4. Monitoring and Maintenance:

-

Continuously monitor the animal's vital signs (heart rate, respiratory rate, oxygen saturation, and temperature).

-

Assess the depth of sedation periodically using a scoring system or response to mild stimuli (e.g., toe pinch).

-

Adjust the infusion rate as necessary to maintain the desired level of sedation.

-

Ensure the animal remains on the heating pad to prevent hypothermia.

5. Recovery:

-

Once the procedure is complete, stop the this compound infusion.

-

Administer an antagonist such as atipamezole (B1667673) to reverse the effects of this compound if rapid recovery is desired.

-

Continue to monitor the animal until it is fully ambulatory and has returned to normal behavior.

Protocol 2: Continuous Intravenous Infusion of this compound as an Anesthetic Adjunct in a Canine Model

1. Materials:

-

Same as Protocol 1, with the addition of a primary anesthetic agent (e.g., isoflurane, propofol) and an anesthesia machine.

2. Animal Preparation:

-

Follow steps 2.1 to 2.5 from Protocol 1.

-

Premedicate the dog as per standard anesthetic protocols, which may include an opioid.

-

Induce general anesthesia with an injectable agent (e.g., propofol) and intubate the animal.

-

Connect the endotracheal tube to an anesthesia machine and maintain anesthesia with an inhalant anesthetic (e.g., isoflurane).

3. Drug Preparation and Infusion:

-

Follow steps 3.1 to 3.4 from Protocol 1, calculating the dosage based on canine-specific recommendations (see Table 1).

-

Administer the IV bolus of this compound.

-

Start the continuous infusion of this compound.

-

Reduce the concentration of the primary anesthetic agent (e.g., isoflurane) and titrate to effect, using the this compound infusion to help maintain a stable plane of anesthesia.

4. Monitoring and Maintenance:

-

In addition to the parameters in Protocol 1, monitor end-tidal CO2 and blood pressure.

-

Adjust both the this compound infusion rate and the primary anesthetic concentration as needed to maintain surgical anesthesia.

5. Recovery:

-

At the end of the surgical procedure, discontinue the this compound and primary anesthetic infusions.

-

Consider the administration of atipamezole to reverse the sedative effects of this compound and facilitate a smoother recovery.

-

Monitor the dog closely during the recovery period.

Visualizations

This compound Signaling Pathway

Caption: Signaling pathway of this compound.

Experimental Workflow for Continuous Intravenous Infusion

Caption: Experimental workflow for continuous IV infusion.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound-Induced Aortic Contraction Involves Transactivation of the Epidermal Growth Factor Receptor in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound induces immunogenic cancer cell death and sensitizes tumors to PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]

The Use of Dexmedetomidine as a Reversible Sedative in Animal Behavior Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of dexmedetomidine as a reversible sedative in animal behavior studies. This compound, a highly selective alpha-2 adrenergic receptor agonist, offers the significant advantage of producing predictable and dose-dependent sedation and analgesia that can be effectively reversed by an alpha-2 antagonist, atipamezole (B1667673). This characteristic makes it an invaluable tool for a wide range of non-invasive or minimally invasive procedures in research settings, allowing for the rapid return of animals to their physiological and behavioral baseline.

Mechanism of Action

This compound exerts its sedative and analgesic effects by binding to and activating presynaptic and postsynaptic α2-adrenergic receptors in the central nervous system.[1][2][3] Specifically, its action on α2A adrenoceptors in the locus coeruleus of the brainstem inhibits norepinephrine (B1679862) release, leading to sedation and anxiolysis.[4][5] This mechanism mimics natural sleep pathways, often resulting in a state of "cooperative sedation" where animals remain calm and arousable. The analgesic properties are mediated by the activation of α2 adrenoceptors in the dorsal horn of the spinal cord, which inhibits the transmission of pain signals.

The activation of α2-adrenoceptors by this compound initiates an intracellular signaling cascade that leads to a reduction in cyclic AMP (cAMP) concentrations, ultimately causing hyperpolarization and reduced neuronal excitability.

Data Presentation: Dosages and Reversal

The following tables summarize recommended dosages for this compound and its reversal agent, atipamezole, in various animal species commonly used in behavioral research. It is crucial to note that optimal dosages can vary based on the specific strain, age, and health status of the animal, as well as the desired depth and duration of sedation.

Table 1: this compound Dosages for Sedation in Animal Models

| Animal Species | Route of Administration | Dosage (µg/kg) | Onset of Sedation | Duration of Sedation | References |

| Mouse | Intraperitoneal (IP) | 50 - 100 | 5-10 min | 30-60 min | |

| Subcutaneous (SC) | 50 - 100 | 10-15 min | 30-60 min | ||

| Rat | Intraperitoneal (IP) | 25 - 50 | 5-10 min | 45-90 min | |

| Intramuscular (IM) | 25 - 50 | 5-10 min | 45-90 min | ||

| Dog | Intravenous (IV) | 5 - 10 | ~10 min | Up to 30 min | |

| Intramuscular (IM) | 10 - 20 | ~30 min | Up to 120 min | ||

| Constant Rate Infusion (CRI) | 0.5 - 3 µg/kg/h | N/A | Maintained | ||

| Oral Transmucosal (OTM) | 16.1 - 40 | 15 min | Variable | ||

| Cat | Intramuscular (IM) | 10 - 40 | 5-15 min | Variable |

Table 2: Atipamezole Dosages for Reversal of this compound Sedation

| Animal Species | Route of Administration | Dosage (µg/kg) | Comments | References |

| Mouse | Intraperitoneal (IP) / Subcutaneous (SC) | 250 - 1000 | Typically 5-10 times the this compound dose. | |

| Rat | Intraperitoneal (IP) / Subcutaneous (SC) | 250 - 500 | Typically 5-10 times the this compound dose. | |

| Dog | Intravenous (IV) / Intramuscular (IM) | 50 - 200 | Typically 5-10 times the this compound dose. Atipamezole can be given IM to avoid potential cardiovascular side effects. | |

| Cat | Intramuscular (IM) | 200 | Typically 5 times the this compound dose. |

Experimental Protocols

General Considerations for Use

-

Fasting: For procedures lasting longer than brief sedation, fasting is recommended to prevent aspiration (e.g., 8 hours for dogs).

-

Physiological Monitoring: Continuous monitoring of heart rate, respiratory rate, and body temperature is essential during sedation. Supplemental oxygen should be available, as this compound can cause respiratory depression.

-

Thermoregulation: Animals under sedation are prone to hypothermia. Providing a heat source is crucial to maintain normal body temperature.

-

Ocular Lubrication: Application of a sterile ophthalmic ointment is recommended to prevent corneal drying.

Protocol for Reversible Sedation in Mice for Behavioral Observation

This protocol is suitable for short-term, non-painful procedures such as imaging, electroencephalography (EEG) recording, or brief behavioral observations where movement needs to be minimized.

Materials:

-

This compound injectable solution (e.g., 0.5 mg/mL)

-

Atipamezole injectable solution (e.g., 5 mg/mL)

-

Sterile saline for dilution

-

1 mL syringes with 27-30 gauge needles

-

Heating pad

-

Ophthalmic ointment

Procedure:

-

Acclimatization: Allow the mouse to acclimate to the testing room for at least 30 minutes before the procedure.

-

Drug Preparation: Dilute this compound and atipamezole to the desired concentrations with sterile saline to ensure accurate dosing for the animal's body weight.

-

This compound Administration: Administer this compound via intraperitoneal (IP) injection at a dose of 50-100 µg/kg.

-

Induction of Sedation: Place the mouse in a warm, quiet cage and monitor for the onset of sedation. Sedation is typically achieved within 5-10 minutes, characterized by the loss of the righting reflex.

-